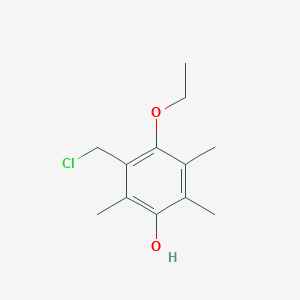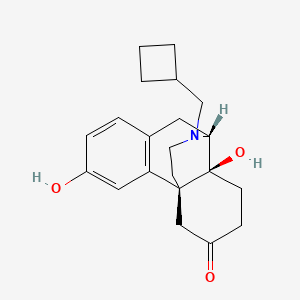
6-Oxo (-)-Butorphanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo (-)-Butorphanol is a compound with significant pharmacological properties. It is a derivative of morphinan, a class of compounds known for their analgesic and antitussive effects. This compound is structurally characterized by the presence of a cyclobutylmethyl group attached to the nitrogen atom and hydroxyl groups at the 3 and 14 positions of the morphinan skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo (-)-Butorphanol typically involves the selective N-demethylation of a 14-hydroxy morphinan precursor. This process can be carried out using various methods, including the use of hazardous chemicals like cyanogen bromide or chloroformates . more sustainable and mild procedures have been developed, such as anodic oxidation of the tertiary amine, which avoids the use of harmful reagents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like selective N-demethylation followed by realkylation with the corresponding alkyl bromide .
Chemical Reactions Analysis
Types of Reactions
6-Oxo (-)-Butorphanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at positions 3 and 14 can be oxidized to form ketones.
Reduction: The ketone group at position 6 can be reduced to form secondary alcohols.
Substitution: The nitrogen atom can undergo substitution reactions with various alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Alkylating agents such as alkyl bromides and iodides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, secondary alcohols, and various substituted derivatives of the parent compound.
Scientific Research Applications
6-Oxo (-)-Butorphanol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various opioid antagonists and agonists.
Biology: The compound is studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: It is used in the development of analgesic and antitussive medications.
Mechanism of Action
6-Oxo (-)-Butorphanol exerts its effects primarily through interactions with opioid receptors. It acts as an agonist at kappa opioid receptors and an antagonist or partial agonist at mu opioid receptors . This dual action results in analgesic effects while minimizing the risk of respiratory depression commonly associated with mu opioid receptor agonists .
Comparison with Similar Compounds
Similar Compounds
Butorphanol: A mixed opioid agonist-antagonist with similar structural features and pharmacological properties.
Nalbuphine: Another mixed opioid agonist-antagonist used for pain management.
Uniqueness
6-Oxo (-)-Butorphanol is unique due to its specific substitution pattern and its balanced agonist-antagonist activity at different opioid receptors. This makes it a valuable compound for developing medications with reduced side effects compared to traditional opioids .
Properties
Molecular Formula |
C21H27NO3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(1R,9R,10S)-17-(cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one |
InChI |
InChI=1S/C21H27NO3/c23-16-5-4-15-10-19-21(25)7-6-17(24)12-20(21,18(15)11-16)8-9-22(19)13-14-2-1-3-14/h4-5,11,14,19,23,25H,1-3,6-10,12-13H2/t19-,20-,21-/m1/s1 |
InChI Key |
OWDXIYLQFRANQT-NJDAHSKKSA-N |
Isomeric SMILES |
C1CC(C1)CN2CC[C@]34CC(=O)CC[C@]3([C@H]2CC5=C4C=C(C=C5)O)O |
Canonical SMILES |
C1CC(C1)CN2CCC34CC(=O)CCC3(C2CC5=C4C=C(C=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


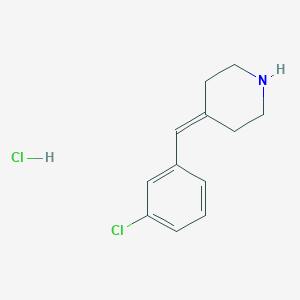
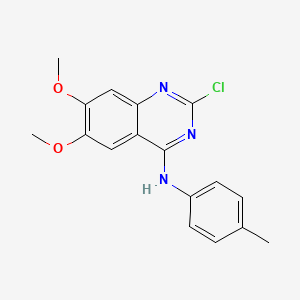
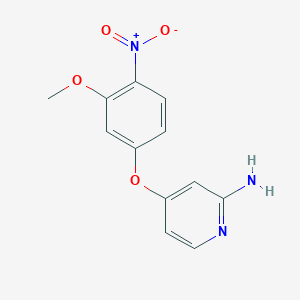
![[(3R)-1-Benzyl-2,5-dioxo-3-pyrrolidinyl]carbamic acid benzyl ester](/img/structure/B8275753.png)
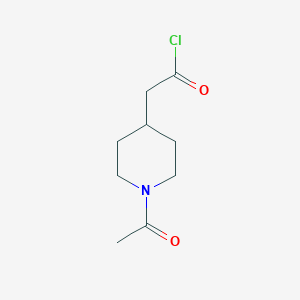


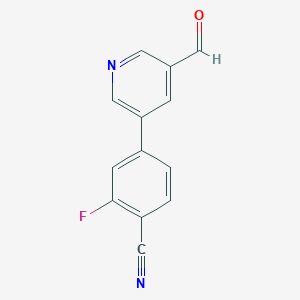
![2-[(1,1-Dimethyl-prop-2-ynyl)-methyl-amino]-ethanol](/img/structure/B8275810.png)

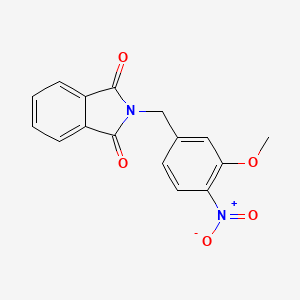
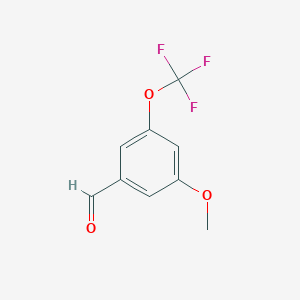
![[(4-Nitrophenyl)methylcarbonyl]-L-alanine](/img/structure/B8275823.png)
